molecular formula C14H11BrCl2N2 B4220547 2-(2,4-dichlorophenyl)-3H-isoindol-1-imine;hydrobromide

2-(2,4-dichlorophenyl)-3H-isoindol-1-imine;hydrobromide

Cat. No.: B4220547
M. Wt: 358.1 g/mol
InChI Key: MWBMHLTVVPZBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-1-isoindoliniminium bromide is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a dichlorophenyl group attached to an isoindoliniminium core, with bromide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-3H-isoindol-1-imine;hydrobromide typically involves the reaction of 2,4-dichlorobenzylamine with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid. The resulting intermediate is then treated with hydrobromic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-isoindoliniminium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or acetate, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium chloride or sodium acetate in polar solvents.

Major Products Formed

    Oxidation: Formation of dichlorophenyl isoindolinone derivatives.

    Reduction: Formation of reduced isoindoliniminium compounds.

    Substitution: Formation of substituted isoindoliniminium salts.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1-isoindoliniminium bromide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-3H-isoindol-1-imine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzylamine: A precursor in the synthesis of the target compound.

    2,4-Dichlorophenacyl bromide: Shares structural similarities but differs in reactivity and applications.

    2,4-Dichlorobenzyl alcohol: Another related compound with distinct properties.

Uniqueness

2-(2,4-Dichlorophenyl)-1-isoindoliniminium bromide is unique due to its specific structural features and the presence of the isoindoliniminium core

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3H-isoindol-1-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2.BrH/c15-10-5-6-13(12(16)7-10)18-8-9-3-1-2-4-11(9)14(18)17;/h1-7,17H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBMHLTVVPZBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=C(C=C(C=C3)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 2
2-(2,4-dichlorophenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 3
2-(2,4-dichlorophenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 4
2-(2,4-dichlorophenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 5
2-(2,4-dichlorophenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 6
2-(2,4-dichlorophenyl)-3H-isoindol-1-imine;hydrobromide

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